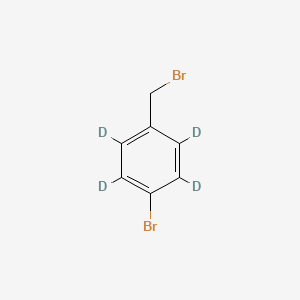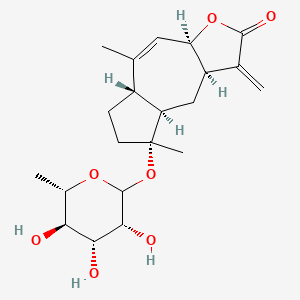
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside is a flavonoid compound that can be isolated from the plant Helenium radiatum . Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties.
Métodos De Preparación
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside is typically isolated from natural sources, specifically from Helenium radiatum . The isolation process involves extracting the compound from the plant material using solvents, followed by purification steps such as chromatography. There is limited information available on synthetic routes and industrial production methods for this compound, as it is primarily obtained from natural sources.
Análisis De Reacciones Químicas
As a flavonoid, 2-Desoxypleniradin-4-0-a-L-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: Flavonoids can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert flavonoids to their corresponding dihydroflavonoids.
Substitution: Flavonoids can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside has several scientific research applications, including:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other flavonoid derivatives.
Biology: The compound is investigated for its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential therapeutic effects, including its role in preventing or treating diseases related to oxidative stress and inflammation.
Industry: It may be used in the development of natural health products and supplements due to its beneficial properties.
Mecanismo De Acción
The mechanism of action of 2-Desoxypleniradin-4-0-a-L-rhamnopyranoside involves its interaction with various molecular targets and pathways. As an antioxidant, it can neutralize free radicals and reduce oxidative stress. It may also modulate signaling pathways related to inflammation and cell survival, contributing to its anti-inflammatory and cytoprotective effects .
Comparación Con Compuestos Similares
2-Desoxypleniradin-4-0-a-L-rhamnopyranoside is unique among flavonoids due to its specific structure and source. Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin, which also exhibit antioxidant and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C21H30O7 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(3aR,5aS,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-8-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C21H30O7/c1-9-7-15-13(10(2)19(25)27-15)8-14-12(9)5-6-21(14,4)28-20-18(24)17(23)16(22)11(3)26-20/h7,11-18,20,22-24H,2,5-6,8H2,1,3-4H3/t11-,12+,13+,14+,15+,16-,17+,18+,20?,21+/m0/s1 |
Clave InChI |
XUPDHFIEIOXDJS-RYIXLMPRSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@]2(CC[C@H]3[C@H]2C[C@H]4[C@@H](C=C3C)OC(=O)C4=C)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2(CCC3C2CC4C(C=C3C)OC(=O)C4=C)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate](/img/structure/B12400924.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)
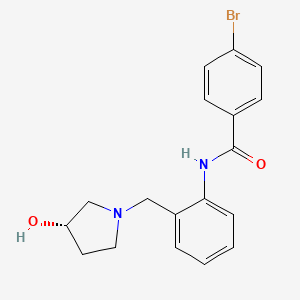

![N-[(3-Methoxyphenyl)methyl]adenosine](/img/structure/B12400959.png)
![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)
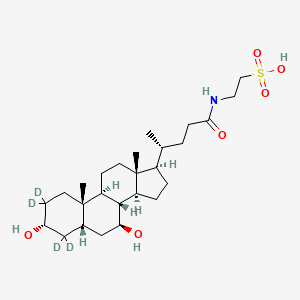
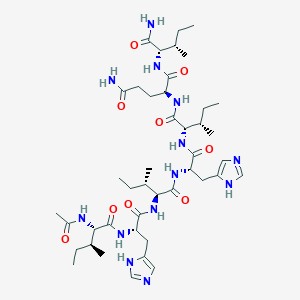


![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
